molecular formula C21H17ClFNO2S B2695666 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide CAS No. 477870-70-5

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide

Cat. No. B2695666
CAS RN: 477870-70-5
M. Wt: 401.88
InChI Key: XUWKNVORHLFMEP-DHZHZOJOSA-N
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Description

The compound “(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar amide group and the nonpolar benzyl and phenyl groups. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Molecular Interaction Analysis

Research on biologically active 1,2,4-triazole derivatives highlighted the significance of fluorinated and chlorinated substituents in forming various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions. These interactions were thoroughly analyzed using experimental and theoretical methods, providing insights into the molecular behavior of similar compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis of Bioactive Compounds

Studies on the synthesis of sulfenyl-substituted sulfonium ylides and their reactions showcased the versatility of chloro and fluoro substituents in organic synthesis, leading to a variety of products with potential biological activities (Hayasi & Nozaki, 1972). Additionally, research into the synthesis and anti-HSV-1 activities of pyrazole- and isoxazole-based heterocycles, incorporating chloro and fluoro groups, highlights the potential of such compounds in developing antiviral agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Novel Material Development

The synthesis and characterization of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative demonstrate the application of fluoro and chloro substituents in developing novel materials with unique structural and interaction properties (Banu, Lamani, Khazi, & Begum, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is a drug or a drug candidate, its mechanism of action would depend on its specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use. If it is a drug candidate, further studies would be needed to evaluate its efficacy and safety. If it is an intermediate in a synthetic pathway, research might focus on improving its synthesis .

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO2S/c22-19-4-1-5-20(23)18(19)14-26-16-9-6-15(7-10-16)8-11-21(25)24-13-17-3-2-12-27-17/h1-12H,13-14H2,(H,24,25)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWKNVORHLFMEP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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